
1-(2,5-Dimethylthiazol-4-yl)-3-ethoxyprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dimethylthiazol-4-yl)-3-ethoxyprop-2-en-1-one is a compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds have been extensively studied due to their wide range of applications in medicinal chemistry, agriculture, and material science .
準備方法
The synthesis of 1-(2,5-Dimethylthiazol-4-yl)-3-ethoxyprop-2-en-1-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thioamides or thioureas with α-haloketones.
Introduction of the ethoxy group: This step involves the reaction of the thiazole intermediate with ethylating agents under basic conditions.
Formation of the enone structure: This can be accomplished through aldol condensation reactions involving the thiazole intermediate and suitable aldehydes or ketones.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
化学反応の分析
1-(2,5-Dimethylthiazol-4-yl)-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like amines or thiols
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2,5-Dimethylthiazol-4-yl)-3-ethoxyprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial, antifungal, and antiviral properties. It has shown potential as a lead compound for the development of new drugs.
Medicine: Research has indicated its potential use in anticancer therapies due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence
作用機序
The mechanism of action of 1-(2,5-Dimethylthiazol-4-yl)-3-ethoxyprop-2-en-1-one involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .
類似化合物との比較
1-(2,5-Dimethylthiazol-4-yl)-3-ethoxyprop-2-en-1-one can be compared with other thiazole derivatives, such as:
2-(2,5-Dimethylthiazol-4-yl)acetic acid: This compound has similar biological activities but differs in its chemical structure and specific applications.
4-Phenylthiazole: Known for its antifungal and antibacterial properties, it has a different substitution pattern on the thiazole ring.
Thiazole-4-carboxylic acid: This compound is used in the synthesis of various pharmaceuticals and has distinct chemical properties compared to this compound
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
特性
分子式 |
C10H13NO2S |
|---|---|
分子量 |
211.28 g/mol |
IUPAC名 |
(E)-1-(2,5-dimethyl-1,3-thiazol-4-yl)-3-ethoxyprop-2-en-1-one |
InChI |
InChI=1S/C10H13NO2S/c1-4-13-6-5-9(12)10-7(2)14-8(3)11-10/h5-6H,4H2,1-3H3/b6-5+ |
InChIキー |
OLBWXQUWSFMLAV-AATRIKPKSA-N |
異性体SMILES |
CCO/C=C/C(=O)C1=C(SC(=N1)C)C |
正規SMILES |
CCOC=CC(=O)C1=C(SC(=N1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


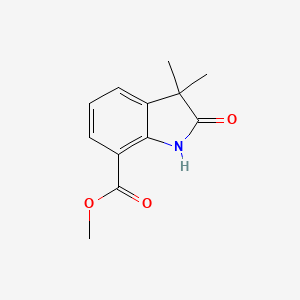
![3'-Bromo-5'H,7'H-spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]](/img/structure/B13644273.png)
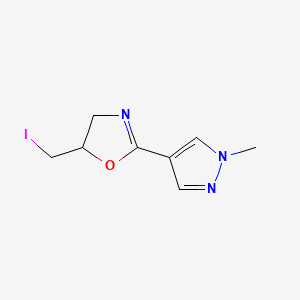
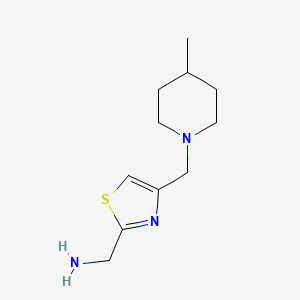

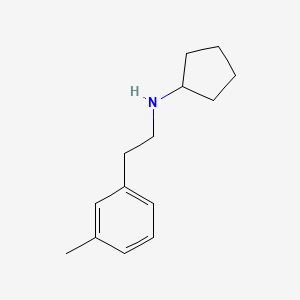
![2-Azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B13644317.png)
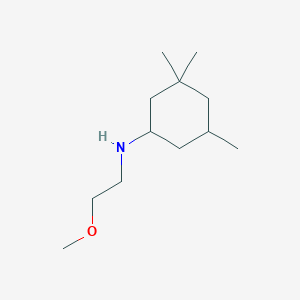
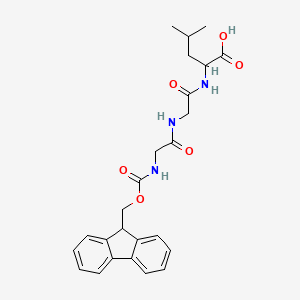
![2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B13644326.png)

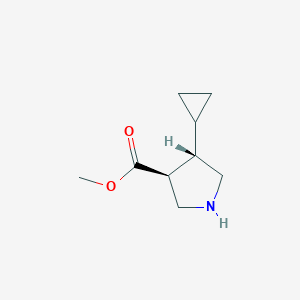

![4',5-Di-tert-butyl-[1,1'-biphenyl]-2-amine](/img/structure/B13644358.png)
